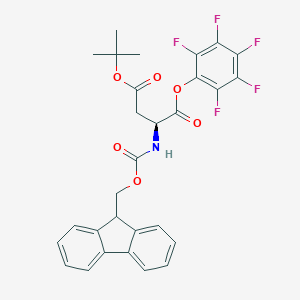
Fmoc-Phe(4-CF3)-OH
Overview
Description
Fmoc-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a compound with the empirical formula C25H20F3NO4 . It has a molecular weight of 455.43 .
Synthesis Analysis
Fmoc-Phe(4-CF3)-OH is suitable for Fmoc solid-phase peptide synthesis . The synthesis process involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols .Physical And Chemical Properties Analysis
Fmoc-Phe(4-CF3)-OH has a density of 1.4±0.1 g/cm3, a boiling point of 619.0±55.0 °C at 760 mmHg, and a flash point of 328.2±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 76 Å2 .Scientific Research Applications
Hydrogel Formation and Characterization : Fmoc-Phe-OH forms an efficient and stable hydrogel, which has been utilized for the preparation and stabilization of fluorescent few-atom silver nanoclusters. These nanoclusters show interesting fluorescent properties and are stable for up to 4 months (Roy & Banerjee, 2011).
Effect on Self-Assembly and Hydrogelation : The side-chain functionalization of Fmoc-Phe affects its self-assembly and hydrogelation behavior. Fluorinated derivatives exhibit unique self-assembly into fibrils forming a hydrogel network, which is influenced by the pH of the solvent (Ryan et al., 2011).
Incorporation in Hybrid Hydrogels : Fmoc-Phe-OH hydrogel has been used to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating a hybrid hydrogel with enhanced thermal stability and conductivity (Roy & Banerjee, 2012).
Influence of Side-Chain Halogenation : Monohalogenated Fmoc-Phe derivatives enhance efficient self-assembly into amyloid-like fibrils promoting hydrogelation in aqueous solvents. The position and type of halogen substitution strongly influence the self-assembly rate and hydrogel properties (Ryan et al., 2010).
Formation of Nanotube Structures : Cation-modified Fmoc-Phe derivatives can self-assemble into unique sheet-based nanotube structures without the need for pH adjustment or organic cosolvents (Rajbhandary et al., 2017).
Drug Delivery Applications : Fmoc-(4F)-Phe-Phe-OH and Fmoc-(3F)-Phe-Phe-OH hydrogelators exhibit excellent hydrogelation ability and have been found suitable for the sustained release of antineoplastic drugs (Tiwari et al., 2020).
Tuneable Nanostructures : Supramolecular structures produced by enzymatic condensation of Fmoc-Phe-(4-X) with Phe-NH2 demonstrate the potential for tuneable nanoscale morphologies (Pappas et al., 2014).
HIV-1 Protease Inhibitors : Fmoc-Phe(4-aza-C60)-OH peptides, fullerene amino acid derivatives, have shown potential as HIV-1 protease inhibitors (Strom et al., 2015).
Electroaddressing in Hydrogels : Fmoc-Phe has been used for the electroaddressing of hydrogels, providing opportunities for applications in molecular electronics and biosensing (Liu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGJWTUWMVZPD-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427325 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(4-CF3)-OH | |
CAS RN |
247113-86-6, 238742-88-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)-L-phenylalanine, N-FMOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















